4-[3-(2,3-dichlorophenoxy)propyl]morpholine
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Overview
Description
4-[3-(2,3-dichlorophenoxy)propyl]morpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a propyl chain, which is further connected to a dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,3-dichlorophenoxy)propyl]morpholine typically involves the reaction of 2,3-dichlorophenol with 3-chloropropylmorpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,3-dichlorophenoxy)propyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dechlorinated products.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while reduction can produce dechlorinated morpholine derivatives.
Scientific Research Applications
4-[3-(2,3-dichlorophenoxy)propyl]morpholine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and its potential as a bioactive molecule.
Industrial Applications: It is utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[3-(2,3-dichlorophenoxy)propyl]morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The dichlorophenoxy group may play a crucial role in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(2,5-dichlorophenoxy)propyl]morpholine
- 4-[3-(2,4-dichlorophenoxy)propyl]morpholine
- 4-[3-(2,6-dichlorophenoxy)propyl]morpholine
Uniqueness
4-[3-(2,3-dichlorophenoxy)propyl]morpholine is unique due to the specific positioning of the chlorine atoms on the phenoxy group. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds with different chlorine substitutions.
Properties
IUPAC Name |
4-[3-(2,3-dichlorophenoxy)propyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO2/c14-11-3-1-4-12(13(11)15)18-8-2-5-16-6-9-17-10-7-16/h1,3-4H,2,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKRWTSNIMMYKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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